(R)-Methyl 2-(3-oxocyclopentyl)acetate
Overview
Description
®-3-Oxo-cyclopentaneacetic acid methyl ester is a synthetic intermediate widely used in pharmaceutical synthesis. It is known for its high purity and stability, making it a valuable compound in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Oxo-cyclopentaneacetic acid methyl ester typically involves the esterification of ®-3-Oxo-cyclopentaneacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of ®-3-Oxo-cyclopentaneacetic acid methyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction is carefully monitored to maintain the desired temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
®-3-Oxo-cyclopentaneacetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
®-3-Oxo-cyclopentaneacetic acid methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-Oxo-cyclopentaneacetic acid methyl ester involves its role as an intermediate in various chemical reactions. It interacts with specific enzymes and molecular targets to facilitate the formation of desired products. The pathways involved include esterification, oxidation, and reduction processes .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Oxo-cyclopentaneacetic acid methyl ester
- 3-Oxo-cyclopentaneacetic acid ethyl ester
- 3-Oxo-cyclopentaneacetic acid isopropyl ester
Uniqueness
®-3-Oxo-cyclopentaneacetic acid methyl ester is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceutical compounds .
Properties
IUPAC Name |
methyl 2-[(1R)-3-oxocyclopentyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMFVOUUXTIOH-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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